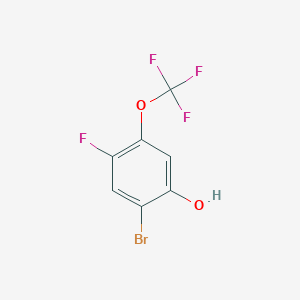![molecular formula C11H10FN3O2S B2603722 3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid CAS No. 852940-54-6](/img/structure/B2603722.png)
3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of propanoic acid, which is a simple carboxylic acid . It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is often found in pharmaceuticals and agrochemicals due to its versatile biological activity . The compound also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of derivatives involving the core structure of 3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid often employs microwave-assisted methods or other advanced synthesis techniques to enhance the efficiency and yield of the process. For example, Zaheer et al. (2021) describe a microwave-assisted synthesis of benzylideneamino)triazole–thione derivatives of Flurbiprofen, showcasing a novel method to generate compounds with potential analgesic properties Zaheer et al., 2021.
Crystal structure analysis and characterization of these compounds using techniques such as X-ray diffraction, NMR, and mass spectrometry are crucial steps in understanding their chemical properties and potential biological activities. For instance, Slyvka et al. (2022) detailed the structural characterization of a triazole compound, providing insights into its potential applications in creating materials with nonlinear optical and magnetic properties Slyvka et al., 2022.
Biological Activities
Several studies have investigated the antimicrobial and antibacterial properties of triazole derivatives. Kariuki et al. (2022) reported on a compound's inhibitory effect against both Listeria monocytogenes and Escherichia coli, comparing favorably with ampicillin and vancomycin Kariuki et al., 2022.
The potential anticancer activities of these compounds are also a significant area of interest. Safonov (2018) synthesized derivatives that were evaluated for their antibacterial activities, indicating the broad spectrum of biological activities these compounds can exhibit Safonov, 2018.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
Propriétés
IUPAC Name |
3-[3-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c12-8-3-1-7(2-4-8)10-13-14-11(18)15(10)6-5-9(16)17/h1-4H,5-6H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKZACXAHHWUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

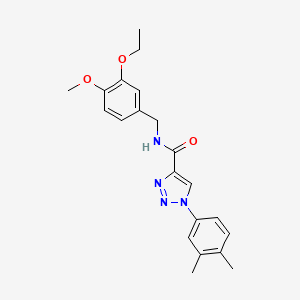

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603643.png)
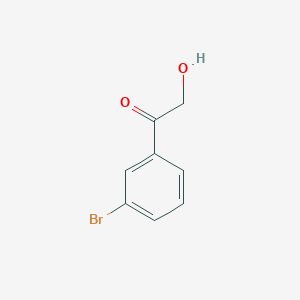
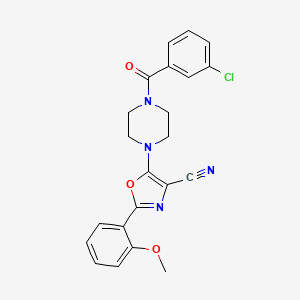
![5-chloro-3-[(E)-4-chlorobut-2-enyl]-1,3-benzoxazol-2-one](/img/structure/B2603648.png)
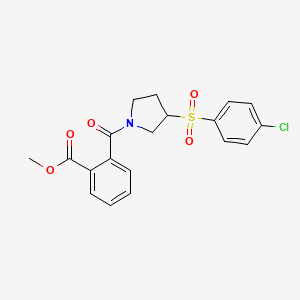
![2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide](/img/structure/B2603650.png)
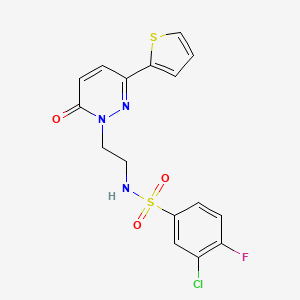
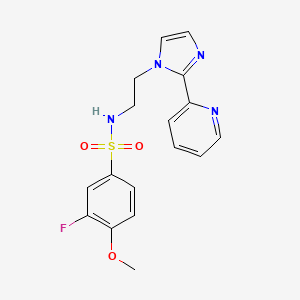
![(E)-ethyl 3-methyl-2-((3-(phenylsulfonyl)propanoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2603658.png)
![N-(2-(4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603659.png)
